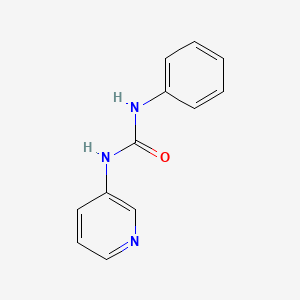![molecular formula C9H7F3O4 B6168798 2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid CAS No. 1042703-39-8](/img/new.no-structure.jpg)
2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is a chemical compound characterized by its phenyl ring substituted with hydroxyl and trifluoromethoxy groups, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid as the starting material.
Trifluoromethoxylation: The hydroxyl group on the benzene ring is substituted with a trifluoromethoxy group using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.
Reduction: The carboxylic acid group is then reduced to an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Grignard Reaction: The aldehyde undergoes a Grignard reaction with methyl magnesium bromide to form the corresponding alcohol.
Oxidation: Finally, the alcohol is oxidized to the carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The hydroxyl and trifluoromethoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoromethanesulfonic anhydride in the presence of pyridine.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemicals with unique properties.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The hydroxyl and trifluoromethoxy groups interact with various enzymes and receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is compared with similar compounds such as resveratrol derivatives and other phenolic acids:
Uniqueness: The presence of the trifluoromethoxy group imparts unique chemical and biological properties compared to other phenolic acids.
Similar Compounds: Resveratrol derivatives, 4-hydroxybenzoic acid, and other trifluoromethoxy-substituted phenols.
Propiedades
Número CAS |
1042703-39-8 |
|---|---|
Fórmula molecular |
C9H7F3O4 |
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-5(4-8(14)15)1-2-6(7)13/h1-3,13H,4H2,(H,14,15) |
Clave InChI |
GGDDNMHLMQAEFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-](/img/structure/B6168752.png)

